molecular formula C20H18ClN5O2S B2650746 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 904584-06-1

7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

カタログ番号: B2650746
CAS番号: 904584-06-1
分子量: 427.91
InChIキー: NSONBKPDHUUIHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ( 904584-06-1) is a synthetically derived complex heterocyclic compound with a molecular formula of C20H18ClN5O2S and a molecular weight of 427.91 g/mol . This substance is supplied with a minimum purity of 90%+ and is intended for research applications exclusively. Compounds within the triazoloquinazoline family have been identified in scientific literature for their antimicrobial properties, suggesting this substance's potential utility as a core structure in developing novel bioactive molecules . Furthermore, its structural features, including a sulfonamide group, are common in compounds studied for enzyme inhibition, such as targeting dihydropteroate synthase (DHPS) in antibacterial research or carbonic anhydrase in cancer-related studies . Researchers can leverage this chemical as a key intermediate or a building block in medicinal chemistry programs, particularly in synthesizing and screening new derivatives for various pharmacological activities. Its defined structure and high purity make it a valuable candidate for hit-to-lead optimization, mechanism of action studies, and other non-clinical investigational purposes. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSONBKPDHUUIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a series of condensation reactions involving anthranilic acid derivatives.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Cyclopropyl ketones

    Reduction: Dihydrotriazole derivatives

    Substitution: Various substituted triazoloquinazolines

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a promising lead compound for pharmaceutical development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The chloro and cyclopropyl groups can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

類似化合物との比較

Key Observations:

Sulfonyl Group Variations: The target compound’s 3,4-dimethylbenzenesulfonyl group (vs. Compounds with unsubstituted phenylsulfonyl groups (e.g., ) may exhibit faster metabolic clearance due to lower steric hindrance.

Amine Substituent Differences: The N-cyclopropyl group in the target compound provides a compact, non-polar moiety, likely enhancing metabolic stability compared to larger substituents like N-(4-isopropylphenyl) (477.97 g/mol, ) or N-(4-ethoxyphenyl) (466.51 g/mol, ). The N-(2-methoxy-5-methylphenyl) group in introduces polar methoxy and methyl groups, which may improve solubility but reduce blood-brain barrier penetration.

Chloro Substituent Consistency :
All listed analogs retain the 7-chloro group, suggesting its critical role in maintaining target binding (e.g., kinase inhibition or receptor antagonism).

Pharmacological Implications

  • Target Affinity : The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance interactions with hydrophobic binding pockets in enzymes (e.g., phosphodiesterases or tyrosine kinases) compared to simpler phenylsulfonyl analogs .
  • Metabolic Stability : The cyclopropyl group’s small size and rigidity could reduce cytochrome P450-mediated oxidation, extending half-life relative to compounds with branched alkyl (e.g., isopropyl in ) or ether-containing (e.g., ethoxy in ) substituents.
  • Solubility-Bioavailability Trade-off : The target compound’s higher lipophilicity (logP estimated >3.5) may favor passive diffusion but necessitate formulation optimization for oral delivery.

Comparison with Non-Quinazoline Analogs

describes triazolo[1,5-a][1,3,5]triazine derivatives (e.g., compound 24 and 25 ), which share a triazole ring but lack the quinazoline core. Key differences include:

  • Substituent Flexibility: Triazolotriazines in feature furan and phenoxy groups, which may confer distinct electronic properties but lower metabolic stability compared to sulfonyl-substituted triazoloquinazolines.

生物活性

7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of triazoloquinazolines and is characterized by:

  • A triazole ring fused to a quinazoline ring .
  • Substituents including a chloro group , a dimethylbenzenesulfonyl group , and a cyclopropyl group .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Chlorination : The introduction of the chloro group can be performed using thionyl chloride or phosphorus pentachloride.
  • Sulfonylation : The attachment of the dimethylbenzenesulfonyl group is done using sulfonyl chlorides in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved can vary based on the biological context.

Pharmacological Properties

Research indicates that compounds in this class exhibit a range of pharmacological effects:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in models for seizure disorders.
  • Anticancer Potential : Preliminary studies suggest activity against certain cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models.

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications.

StudyObjectiveFindings
Evaluate anticonvulsant propertiesCompounds similar to triazoloquinazolines showed significant anticonvulsant activity in animal models with ED50 values indicating effective doses.
Assess anticancer effectsCertain triazoloquinazolines exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as chemotherapeutic agents.
Investigate anti-inflammatory propertiesRelated compounds demonstrated reduced inflammation markers in induced models, highlighting their therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine compared to other similar compounds:

CompoundAnticonvulsant Activity (ED50 mg/kg)Anticancer ActivityAnti-inflammatory Activity
Compound A50.8ModerateYes
Compound B54.8HighModerate
This CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization reactions of triazole and quinazoline precursors, followed by sulfonylation and chloro-substitution. Key intermediates are purified via column chromatography and characterized using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the fused triazoloquinazoline core and substituent orientations. Computational tools (e.g., density functional theory) validate bond angles/distances and electronic properties, correlating with experimental data from spectroscopic techniques .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodology : Begin with kinase inhibition assays (e.g., EGFR, VEGFR2) due to structural similarity to known kinase inhibitors. Use fluorescence polarization or time-resolved FRET for binding affinity measurements. Parallel cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays is advised .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products in the sulfonylation step?

  • Methodology : Apply design of experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., pyridine for acid scavenging). Monitor reaction progress via LC-MS and optimize using continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. What computational strategies predict binding modes with biological targets, and how do substituents influence affinity?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases) using crystal structures from the PDB. Conduct molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify contributions of the cyclopropyl and sulfonyl groups to binding .

Q. How to resolve contradictions in reported biological activity across similar triazoloquinazolines?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, replace the 3,4-dimethylbenzenesulfonyl group with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., methoxy) substituents and test activity in parallel assays. Use meta-analysis of published IC50_{50} values to identify substituent-dependent trends .

Q. What in silico ADMET profiling approaches are suitable for prioritizing derivatives?

  • Methodology : Use SwissADME or ADMETLab 2.0 to predict solubility, CYP450 inhibition, and blood-brain barrier permeability. Combine with toxicity alerts (e.g., Derek Nexus) for hepatotoxicity or mutagenicity. Validate predictions with in vitro microsomal stability (human liver microsomes) and Caco-2 permeability assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。